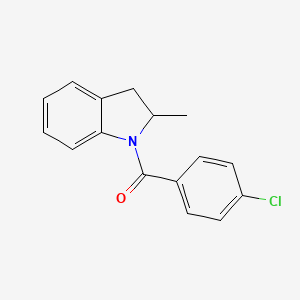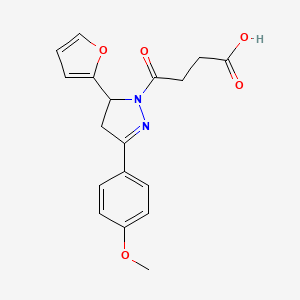
4-(5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups. It has a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. It also contains a methoxyphenyl group, which is a phenyl ring (a six-membered aromatic ring of carbon atoms) with a methoxy group (-OCH3) attached. Additionally, it has a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms. Finally, it has a carboxylic acid group (-COOH), which is a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials available and the specific conditions required for each reaction. Without more specific information, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. These groups would likely influence the overall shape and properties of the molecule. For example, the aromatic rings would contribute to the molecule’s stability and could participate in pi stacking interactions. The carboxylic acid group could form hydrogen bonds with other molecules.Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. The carboxylic acid group could react with bases to form a carboxylate anion, or with alcohols to form esters. The aromatic rings could undergo electrophilic aromatic substitution reactions. The pyrazole ring might also participate in various reactions, particularly at the nitrogen atoms.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of the various functional groups. For example, the carboxylic acid group would likely make the compound acidic and polar, which could influence its solubility in different solvents. The aromatic rings could contribute to the compound’s stability and rigidity.Scientific Research Applications
Interaction with Amino Alcohols
The interaction of 4-oxobutanoic acids and their cyclic analogues with amino alcohols leads to the formation of benzopyrroloxazine derivatives, indicating a potential application in the synthesis of complex heterocyclic compounds. The nucleophilic attack mechanism is supported by quantum-chemical calculations, suggesting specific reactivity patterns of these compounds (Amalʼchieva et al., 2022).
Decyclization and Analgesic Activity
Decyclization reactions of certain carbohydrazides under the influence of methanol lead to the formation of methyl 5-aryl-1-(furan-2-carbonyl)-1H-pyrazole-3-carboxylates. These compounds have shown analgesic activity, indicating potential applications in pain management (Igidov et al., 2022).
Organized Assemblies of Ionic Salts
Studies on the reactions of pyrazole-based compounds with acids have led to the formation of organized assemblies of protonated ionic salts. These salts exhibit specific solid-state structures and hydrogen bonding patterns, which could be of interest in the design of molecular materials (Zheng et al., 2013).
Stereochemical Peculiarities
The stereochemical analysis of certain pyrazolyl-4-oxobutanoic acid derivatives has shown that their structure makes them unlikely to undergo transformation into epoxypyrazoloisoindoles via a thermal intramolecular Diels–Alder reaction. This insight into the stereochemical behavior is crucial for the development of novel synthetic pathways and compounds (Borisova et al., 2016).
Synthesis of Heterocyclic Compounds
The conversion of 2-arylmethylene-4-oxobutanhydrazides into various heterocyclic compounds showcases the versatility of these compounds in organic synthesis. Depending on the reaction conditions, a variety of heterocyclic structures can be synthesized, offering a broad range of potential applications in medicinal chemistry and material science (Soliman et al., 2022).
Safety And Hazards
Without specific data, it’s difficult to predict the safety and hazards associated with this compound. However, like all chemicals, it should be handled with care, using appropriate personal protective equipment and following safe laboratory practices.
Future Directions
The potential applications and future directions for this compound would depend largely on its biological activity and physical and chemical properties. It could potentially be explored for use in pharmaceuticals, materials science, or other areas of chemistry and biology.
Please note that this is a general analysis based on the structure and functional groups present in the compound. For a more detailed and specific analysis, more information or experimental data would be needed.
properties
IUPAC Name |
4-[3-(furan-2-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-24-13-6-4-12(5-7-13)14-11-15(16-3-2-10-25-16)20(19-14)17(21)8-9-18(22)23/h2-7,10,15H,8-9,11H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSQKOBKOLYKOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)C(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

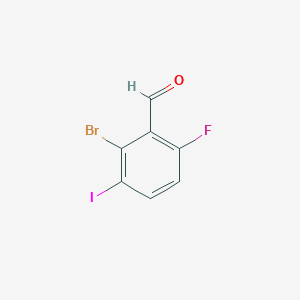
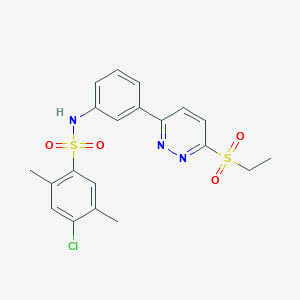
![Methyl 4-{imidazo[1,2-a]pyridin-2-yl}benzoate](/img/structure/B2959563.png)
![6-Acetyl-2-(2-(2,4-dichlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2959564.png)
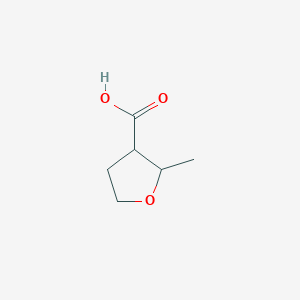
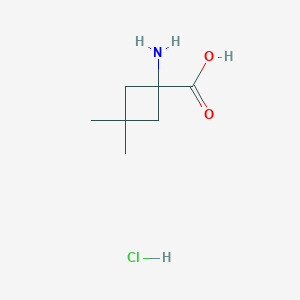
![[(2-Methoxy-5-methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B2959569.png)
![1-phenyl-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2959572.png)
![Ethyl 2-(3-tert-butyl-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2959574.png)
![4-chloro-1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride](/img/structure/B2959575.png)
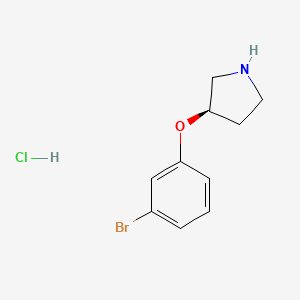
![3-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2959580.png)
![(3r,5r,7r)-N-([2,3'-bipyridin]-5-ylmethyl)adamantane-1-carboxamide](/img/structure/B2959581.png)
